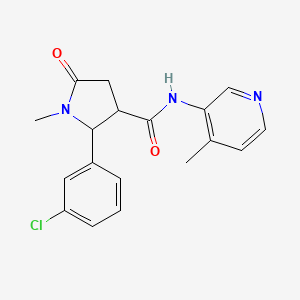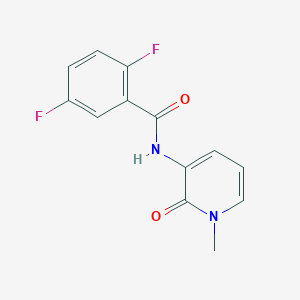
2-(2-Chlorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-thiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the thiazole family and has a molecular formula of C15H11ClN4S.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-thiazole is not fully understood. However, it is believed to inhibit the synthesis of ergosterol, a vital component of the cell membrane in fungi. This inhibition leads to cell membrane disruption and ultimately, cell death. The compound is also believed to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-Chlorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-thiazole have been studied extensively. The compound has been found to be non-toxic to mammalian cells at low concentrations. It has also been shown to have low cytotoxicity towards normal human cells. The compound has been found to induce oxidative stress in cancer cells, leading to their death. It has also been shown to have immunomodulatory effects, enhancing the immune response against cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(2-Chlorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-thiazole in lab experiments include its potent antimicrobial and antifungal properties, as well as its potential as a chemotherapeutic agent. The compound is relatively easy to synthesize and has been found to be non-toxic to mammalian cells at low concentrations. The limitations of using the compound in lab experiments include its limited solubility in water, which may affect its bioavailability in vivo. The compound also has a short half-life, which may limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of 2-(2-Chlorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-thiazole. One direction is the optimization of the synthesis method to produce higher yields of the compound. Another direction is the study of the compound's potential as a chemotherapeutic agent in vivo. The compound's immunomodulatory effects could also be studied further to determine its potential as an immunotherapeutic agent. The compound's mechanism of action could also be studied further to gain a better understanding of its effects on cancer cells and fungi. Finally, the compound's potential as a lead compound for the development of new antimicrobial and antifungal agents could also be explored.
In conclusion, 2-(2-Chlorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-thiazole is a chemical compound that has shown potential in various fields of scientific research. Its potent antimicrobial, antifungal, and antitumor properties make it a promising compound for further study. The compound's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper.
Synthesis Methods
The synthesis of 2-(2-Chlorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-thiazole involves the reaction of 2-chlorobenzaldehyde with thiourea to form 2-(2-Chlorophenyl)thiourea. This intermediate is then reacted with 1,2,4-triazole-1-methanol to form the final product, 2-(2-Chlorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-thiazole. The synthesis method has been optimized to produce high yields of the compound.
Scientific Research Applications
2-(2-Chlorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-thiazole has been studied for its potential applications in various fields of scientific research. It has been found to possess antimicrobial, antifungal, and antitumor properties. The compound has been tested against various bacterial and fungal strains and has shown promising results in inhibiting their growth. The antitumor properties of 2-(2-Chlorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-thiazole have been studied in vitro and in vivo, and it has shown potential as a chemotherapeutic agent.
properties
IUPAC Name |
2-(2-chlorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4S/c13-11-4-2-1-3-10(11)12-16-9(6-18-12)5-17-8-14-7-15-17/h1-4,6-8H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXTZKRCQBPZCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)CN3C=NC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-thiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[2-(2,6-Difluorophenyl)cyclopropanecarbonyl]-methylamino]benzamide](/img/structure/B7594538.png)
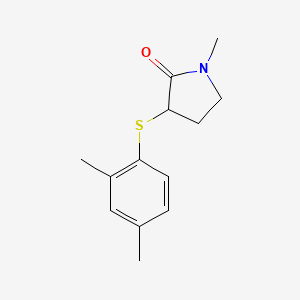
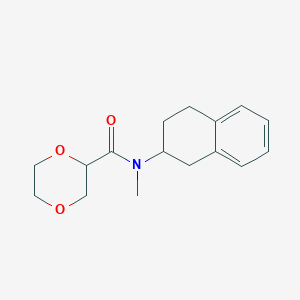

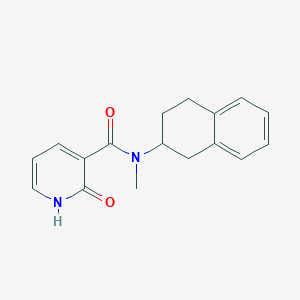
![(2S)-1-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylamino]propan-2-ol](/img/structure/B7594589.png)
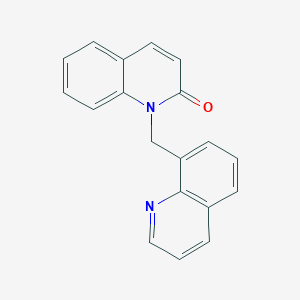
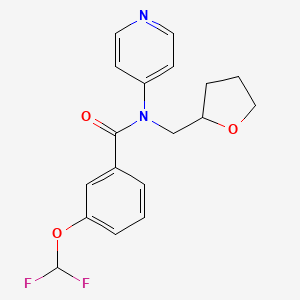
![N-[1-(2,3-dimethylphenyl)ethyl]-1,4-dioxane-2-carboxamide](/img/structure/B7594619.png)

